molecular formula C11H7BrF3NO2 B1489568 Methyl 4-bromo-5-cyano-2-(trifluoromethyl)phenylacetate CAS No. 1805523-87-8

Methyl 4-bromo-5-cyano-2-(trifluoromethyl)phenylacetate

Cat. No.: B1489568
CAS No.: 1805523-87-8
M. Wt: 322.08 g/mol
InChI Key: YPHDAMFNHKZZEV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-cyano-2-(trifluoromethyl)phenylacetate is a chemical compound characterized by its bromo, cyano, and trifluoromethyl functional groups attached to a phenylacetate backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Cyanation: The compound can be synthesized through a multi-step process starting with the bromination of 2-(trifluoromethyl)phenylacetic acid followed by cyanation.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under controlled conditions.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromo group can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like sodium iodide, potassium fluoride.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amines, alcohols.

  • Substitution: Iodides, fluorides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group, in particular, can enhance the binding affinity and selectivity of the compound to its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-(trifluoromethyl)phenylacetate

  • Methyl 4-cyano-2-(trifluoromethyl)phenylacetate

  • Methyl 4-bromo-5-cyano-phenylacetate

This comprehensive overview highlights the significance of Methyl 4-bromo-5-cyano-2-(trifluoromethyl)phenylacetate in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 2-[4-bromo-5-cyano-2-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)3-6-2-7(5-16)9(12)4-8(6)11(13,14)15/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHDAMFNHKZZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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